N-(3-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Description
N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the triazole ring and the sulfonamide group in its structure contributes to its unique chemical properties and biological activities.
Properties
Molecular Formula |
C13H11ClN4O2S |
|---|---|
Molecular Weight |
322.77 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
InChI |
InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-12(6-3-7-18(9)13)21(19,20)17-11-5-2-4-10(14)8-11/h2-8,17H,1H3 |
InChI Key |
QOTJOYWNRPQBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same microwave-mediated cascade reaction. The process demonstrates good functional group tolerance and results in high yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as kinases, by binding to their active sites. This binding interferes with the enzyme’s normal function, leading to the inhibition of cellular processes that are essential for the survival and proliferation of cancer cells . Additionally, the compound can disrupt microbial cell membranes, leading to the death of bacterial cells .
Comparison with Similar Compounds
N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound also exhibits kinase inhibitory activity but has a different core structure.
Triazolo-pyrazine derivatives: These compounds share the triazole ring but differ in their substitution patterns and biological activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds have similar biological activities but differ in their synthetic routes and reaction conditions.
The uniqueness of N-(3-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide lies in its specific substitution pattern and the presence of the sulfonamide group, which contributes to its distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
